molecular formula C17H15N B8698686 N-(2-methylphenyl)naphthalen-1-amine CAS No. 103194-84-9

N-(2-methylphenyl)naphthalen-1-amine

Cat. No.: B8698686
CAS No.: 103194-84-9
M. Wt: 233.31 g/mol
InChI Key: JHYLYMGVNAQPKZ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)naphthalen-1-amine is a secondary amine featuring a naphthalene backbone substituted with a 2-methylphenyl group via a C–N bond. Its molecular formula is C₁₇H₁₅N, with a molecular weight of 233.31 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its structure combines aromatic rigidity (naphthalene) with the steric and electronic effects of the 2-methylphenyl substituent, influencing reactivity and applications .

Properties

CAS No.

103194-84-9

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

N-(2-methylphenyl)naphthalen-1-amine

InChI

InChI=1S/C17H15N/c1-13-7-2-5-11-16(13)18-17-12-6-9-14-8-3-4-10-15(14)17/h2-12,18H,1H3

InChI Key

JHYLYMGVNAQPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Several naphthalen-1-amine derivatives differ in the substituents on the phenyl ring, altering their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Applications/Properties References
N-(2-methylphenyl)naphthalen-1-amine C₁₇H₁₅N 233.31 2-methylphenyl Intermediate in organic synthesis
N-(2,4-Dimethylphenyl)naphthalen-1-amine C₁₈H₁₇N 247.33 2,4-dimethylphenyl Specialty chemical synthesis
N-(4-Ethoxyphenyl)naphthalen-1-amine C₁₈H₁₇NO 263.34 4-ethoxyphenyl Historical use in dye chemistry
N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine C₂₀H₂₁NO₃ 329.39 3,4,5-trimethoxybenzyl Chiral materials, supramolecular interactions

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) enhance solubility and steric bulk, influencing reaction kinetics .
  • The ethoxy group in N-(4-Ethoxyphenyl)naphthalen-1-amine increases polarity, making it suitable for applications in polar solvents .

Schiff Base Imines vs. Amines

Schiff bases (imines) derived from naphthalen-1-amine exhibit distinct electronic properties compared to their reduced amine counterparts:

Compound Name Bond Type C=N/C–N Bond Length (Å) Stability/Reactivity Applications References
(Z)-N-(2-chlorobenzylidene)naphthalen-1-amine C=N ~1.26–1.29 Prone to hydrolysis; redox-active Corrosion inhibition, metal chelation
This compound C–N ~1.45–1.50 (typical C–N) Stable under ambient conditions Pharmaceutical intermediates
N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine C=N 1.28 (calculated DFT) Enhanced conjugation for ICT* effects Fluorescence probes, optoelectronics

Key Observations :

  • Imines (C=N) show shorter bond lengths (~1.26–1.29 Å) than amines (C–N, ~1.45–1.50 Å), correlating with higher reactivity and conjugation .
  • Schiff bases are utilized in corrosion inhibition due to their ability to donate electrons to metal surfaces, whereas amines are preferred in drug synthesis for their stability .

Research Findings and Data Highlights

  • Bond Lengths : The C=N bond in imines (1.26–1.29 Å) is significantly shorter than C–N bonds in amines, impacting electronic delocalization and stability .
  • Electronic Effects : Methoxy and ethoxy substituents enhance electron density on the naphthalene ring, improving solubility and interaction with biological targets .
  • Thermal Stability : Amines generally exhibit higher thermal stability than Schiff bases, making them suitable for high-temperature synthetic processes .

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